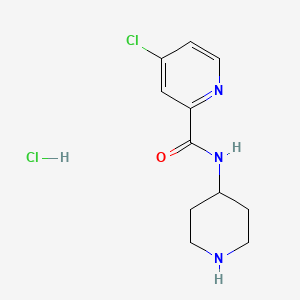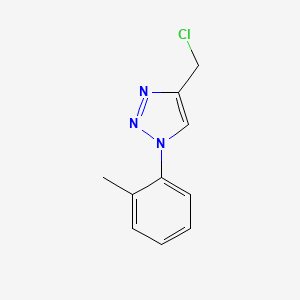![molecular formula C18H20N6O2S B1426469 Acétohydrazide de 2-[(5-{[(2-méthoxyphényl)amino]méthyl}-4-phényl-4H-1,2,4-triazol-3-yl)thio] CAS No. 1306738-51-1](/img/structure/B1426469.png)
Acétohydrazide de 2-[(5-{[(2-méthoxyphényl)amino]méthyl}-4-phényl-4H-1,2,4-triazol-3-yl)thio]
Vue d'ensemble
Description
2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche anticancéreuse
Ce composé, faisant partie des dérivés du 1,2,4-triazole, s’est avéré prometteur dans des études anticancéreuses. Les activités cytotoxiques de composés similaires ont été évaluées contre diverses lignées cellulaires cancéreuses humaines, notamment MCF-7, Hela et A549 . Des dérivés comme celui-ci peuvent être conçus pour cibler des enzymes ou des voies spécifiques dans les cellules cancéreuses, ce qui pourrait conduire au développement de nouveaux agents chimiothérapeutiques.
Développement pharmaceutique
Les amines secondaires, qui sont un composant de ce composé, sont essentielles dans la synthèse de produits pharmaceutiques tels que les antidépresseurs, les analgésiques psychédéliques et opiacés, et les produits agrochimiques . La structure du composé pourrait être utilisée pour créer de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits.
Agents analgésiques et anti-inflammatoires
Des composés avec un cycle 1,2,4-triazole ont été associés à des activités analgésiques et anti-inflammatoires significatives . Ce composé pourrait être étudié pour son utilisation potentielle dans le développement de nouveaux médicaments contre la douleur ou de médicaments anti-inflammatoires.
Propriétés antioxydantes
Le cycle triazole est connu pour sa capacité à agir comme antioxydant . La recherche sur ce composé pourrait conduire à la découverte de nouveaux agents antioxydants qui aident à protéger les cellules des dommages oxydatifs, ce qui contribue à de nombreuses maladies chroniques.
Médecine vétérinaire
Des composés similaires ont été utilisés dans la synthèse de médicaments vétérinaires, tels que des agents anthelminthiques . Ce composé pourrait être étudié pour son efficacité dans le traitement des infections parasitaires chez les animaux.
Science des matériaux
La structure moléculaire de ce composé, en particulier sa capacité à former des liaisons hydrogène intermoléculaires, en fait un candidat pour la création de structures supramoléculaires . Ces structures ont des applications en science des matériaux, où elles peuvent être utilisées pour développer de nouveaux matériaux avec des propriétés spécifiques.
Science de l’environnement
Le processus de synthèse de composés apparentés a été optimisé pour réduire l’impact environnemental, ce qui suggère que ce composé pourrait également être synthétisé de manière écologique . Des recherches supplémentaires pourraient explorer ses applications en science de l’environnement, peut-être dans la détoxification des polluants ou en tant que composant de la chimie verte.
Chimie agricole
Les amines secondaires sont également importantes dans le développement des produits agrochimiques . Ce composé pourrait être étudié pour son utilisation potentielle dans la création de nouveaux pesticides ou engrais plus efficaces et respectueux de l’environnement.
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that compounds with similar structures, such as indole and thiazole derivatives, have been found to interact with their targets through various mechanisms . For instance, some indole derivatives inhibit the replication of viruses by binding to specific proteins . On the other hand, thiazole derivatives have been found to exhibit their biological activities through different mechanisms, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways . For instance, some indole derivatives have been found to inhibit the replication of viruses by interfering with the viral life cycle . Similarly, thiazole derivatives have been found to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds, such as indole and thiazole derivatives, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds can induce a variety of molecular and cellular changes.
Propriétés
IUPAC Name |
2-[[5-[(2-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-26-15-10-6-5-9-14(15)20-11-16-22-23-18(27-12-17(25)21-19)24(16)13-7-3-2-4-8-13/h2-10,20H,11-12,19H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGBHUMMKZSSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113503 | |
| Record name | Acetic acid, 2-[[5-[[(2-methoxyphenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-51-1 | |
| Record name | Acetic acid, 2-[[5-[[(2-methoxyphenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[[5-[[(2-methoxyphenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426388.png)

![3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426390.png)





![2-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426404.png)
![Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine](/img/structure/B1426405.png)


